molecular formula C18H14FNO3S B4689563 3-(4-Ethoxyphenyl)-5-[(4-fluorophenyl)methylene]-1,3-thiazolidine-2,4-dione

3-(4-Ethoxyphenyl)-5-[(4-fluorophenyl)methylene]-1,3-thiazolidine-2,4-dione

Cat. No.: B4689563
M. Wt: 343.4 g/mol
InChI Key: GSKOYZPPPKAOJM-WJDWOHSUSA-N
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Description

3-(4-Ethoxyphenyl)-5-[(4-fluorophenyl)methylene]-1,3-thiazolidine-2,4-dione is a thiazolidine-2,4-dione (TZD) derivative characterized by a 4-ethoxyphenyl group at the 3-position and a 4-fluorophenylmethylene moiety at the 5-position. TZDs are a well-studied class of heterocyclic compounds with diverse biological activities, including antidiabetic, antimicrobial, and antioxidant properties. The ethoxy group (electron-donating) and fluorine atom (electron-withdrawing) in this compound likely modulate its physicochemical properties, such as lipophilicity and electronic distribution, which influence its pharmacological profile.

Properties

IUPAC Name

(5Z)-3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO3S/c1-2-23-15-9-7-14(8-10-15)20-17(21)16(24-18(20)22)11-12-3-5-13(19)6-4-12/h3-11H,2H2,1H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKOYZPPPKAOJM-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)F)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-5-[(4-fluorophenyl)methylene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-ethoxybenzaldehyde with 4-fluorobenzaldehyde in the presence of thiazolidine-2,4-dione. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final compound.

Chemical Reactions Analysis

Oxidation Reactions

The sulfur atom in the thiazolidine-2,4-dione ring undergoes oxidation under specific conditions:

  • Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

  • Conditions : Aqueous or organic solvents at 25–80°C.

  • Products : Sulfoxide or sulfone derivatives via oxidation of the thiazolidine sulfur .

Example Reaction Pathway :

Thiazolidine-2,4-dione+H2O2Sulfoxide derivative[6]\text{Thiazolidine-2,4-dione} + \text{H}_2\text{O}_2 \rightarrow \text{Sulfoxide derivative} \quad[6]

Reduction Reactions

The exocyclic C=C bond in the benzylidene moiety is susceptible to reduction:

  • Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

  • Conditions : Ethanol or tetrahydrofuran (THF) under inert atmosphere.

  • Products : Saturated thiazolidine-2,4-dione derivatives .

Example Reaction Pathway :

Benzylidene-thiazolidinedione+NaBH4Dihydro-thiazolidinedione[6]\text{Benzylidene-thiazolidinedione} + \text{NaBH}_4 \rightarrow \text{Dihydro-thiazolidinedione} \quad[6]

Substitution Reactions

The 4-ethoxy group on the phenyl ring participates in nucleophilic substitution:

  • Reagents : Amines, thiols, or halides.

  • Conditions : Polar solvents (DMSO, acetonitrile) at elevated temperatures.

  • Products : Replacement of the ethoxy group with nucleophiles (e.g., -NH₂, -SH) .

Cycloaddition and Conjugation

The α,β-unsaturated carbonyl system (C5-methylene) enables Michael addition or Diels-Alder reactions:

  • Reagents : Enolates, dienes.

  • Conditions : Basic or Lewis acid-catalyzed environments.

  • Products : Six-membered cycloadducts or functionalized adducts .

Alkylation and Acylation

The N3 nitrogen in the thiazolidine ring reacts with alkylating or acylating agents:

  • Reagents : Chlorobutyryl chloride, alkyl halides.

  • Conditions : Potassium carbonate (K₂CO₃) in methylene chloride (CH₂Cl₂).

  • Products : N-alkylated or N-acylated derivatives .

Example Reaction :

Thiazolidinedione+ClCH2COClN-Chloroacetylated derivative[8]\text{Thiazolidinedione} + \text{ClCH}_2\text{COCl} \rightarrow \text{N-Chloroacetylated derivative} \quad[8]

Research Findings

  • Antimicrobial Activity : Analogues with fluorophenyl groups showed moderate inhibition against E. coli and S. aureus (MIC = 32–64 µg/mL) .

  • Antioxidant Activity : Derivatives exhibited radical scavenging activity in DPPH assays (IC₅₀ = 18–42 µM) .

  • Molecular Docking : Fluorophenyl-substituted thiazolidinediones demonstrated strong binding to PPARγ receptors (ΔG = -9.2 kcal/mol), comparable to Rosiglitazone .

Synthetic Optimization

  • Microwave-Assisted Synthesis : Reduced reaction times from 10–12 hours (conventional) to 20–30 minutes with improved yields (75–92%) .

  • Green Chemistry : Use of PEG-400 or ionic liquids enhanced atom economy and reduced waste .

Scientific Research Applications

Antidiabetic Activity

Thiazolidinediones, including derivatives like the compound , have been extensively studied for their antidiabetic properties. They primarily act as agonists of peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and insulin sensitivity. Research has shown that modifications in the thiazolidinedione structure can enhance their efficacy against diabetes. For instance, compounds with specific substitutions at the C5 position have demonstrated significant antidiabetic activity in various preclinical models .

Anticancer Properties

Numerous studies have indicated that thiazolidinediones possess anticancer properties. The compound under discussion has been evaluated for its ability to inhibit the growth of various cancer cell lines. For example, derivatives of thiazolidinediones have shown effectiveness against murine leukemia and human cervix carcinoma cells, with IC50 values indicating potent antiproliferative activity . The structural features of these compounds significantly influence their anticancer activity, suggesting that further exploration could lead to the development of novel cancer therapeutics.

Antimicrobial Activity

Thiazolidinedione derivatives have also been reported to exhibit antimicrobial properties. The compound's unique structure allows it to interact with bacterial enzymes or cell membranes, potentially leading to bactericidal effects. Studies have highlighted the importance of substituents on the thiazolidinedione core in enhancing antimicrobial efficacy .

Table 1: Biological Activities of Thiazolidinedione Derivatives

Compound NameActivity TypeIC50 (µM)Reference
Compound AAntidiabetic20
Compound BAnticancer (HeLa)2.5
Compound CAntimicrobial15

Case Study 1: Antidiabetic Efficacy

In a study by Badiger et al., several thiazolidinedione derivatives were synthesized and evaluated for their antidiabetic activity using an alloxan-induced diabetic model. Among these, compounds with specific substitutions at the C5 position showed superior efficacy compared to standard drugs like pioglitazone . The study highlighted how structural variations can lead to enhanced biological activity.

Case Study 2: Anticancer Potential

Romagnoli et al. investigated a series of benzylidene thiazolidine-2,4-dione derivatives for their anticancer properties. The results indicated that certain derivatives exhibited significant antiproliferative effects against multiple cancer cell lines, suggesting their potential as lead compounds for cancer therapy . This underscores the importance of ongoing research into structural optimization for improved therapeutic outcomes.

Biological Activity

The compound 3-(4-Ethoxyphenyl)-5-[(4-fluorophenyl)methylene]-1,3-thiazolidine-2,4-dione is a thiazolidine derivative that has garnered attention for its potential biological activities. Thiazolidine derivatives are known for their diverse pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, highlighting relevant studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structural formula of 3-(4-Ethoxyphenyl)-5-[(4-fluorophenyl)methylene]-1,3-thiazolidine-2,4-dione can be represented as follows:

C17H16FN2O3S\text{C}_{17}\text{H}_{16}\text{F}\text{N}_{2}\text{O}_{3}\text{S}

This compound features a thiazolidine core with ethoxy and fluorophenyl substituents that may influence its biological activity.

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. A study on various thiazolidine derivatives demonstrated that modifications in the aryl group can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups like ethoxy may contribute to increased interaction with microbial targets .

Anticancer Properties

Thiazolidine derivatives have been investigated for their anticancer potential. In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis and blocking cell cycle progression. For example, compounds similar to 3-(4-Ethoxyphenyl)-5-[(4-fluorophenyl)methylene]-1,3-thiazolidine-2,4-dione have demonstrated IC50 values in the low micromolar range against various cancer cell lines .

Neuroprotective Effects

Recent investigations into related thiazolidine compounds suggest potential neuroprotective effects. One study highlighted that derivatives could protect neuronal cells from amyloid-beta-induced toxicity, a hallmark of Alzheimer's disease. This neuroprotection was attributed to the inhibition of acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the synaptic cleft .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidine derivatives is significantly influenced by their chemical structure. Key factors affecting their potency include:

  • Substituent Positioning : The position and nature of substituents on the aromatic rings can enhance or diminish biological activity.
  • Electron Density : Electron-donating groups tend to increase activity by improving binding affinity to biological targets.
  • Hydrophobic Interactions : The presence of hydrophobic regions may facilitate better membrane permeability and target interaction .

Table 1: Biological Activity of Thiazolidine Derivatives

CompoundActivity TypeIC50 (µM)Notes
CHT1AChE Inhibition165.93Highest antioxidant activity observed
CHT2Antibacterial50Effective against Gram-positive bacteria
CHT3Anticancer12Induces apoptosis in cancer cell lines
CHT4Neuroprotective25Protects neurons from oxidative stress

Case Studies

  • Antimicrobial Study : A series of thiazolidine derivatives were synthesized and tested against various bacterial strains. The results indicated that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity compared to those with electron-donating groups .
  • Anticancer Research : In vitro assays showed that certain thiazolidine derivatives could reduce cell viability in breast and lung cancer cell lines significantly. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
  • Neuroprotective Investigation : Compounds similar to 3-(4-Ethoxyphenyl)-5-[(4-fluorophenyl)methylene]-1,3-thiazolidine-2,4-dione were evaluated for their protective effects against neurodegeneration induced by amyloid-beta peptides in neuronal cultures .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The table below compares the substituents of the target compound with key analogs:

Compound Name R1 (3-position) R2 (5-position) Key Structural Features
Target Compound 4-Ethoxyphenyl 4-Fluorophenylmethylene Ethoxy (electron-donating), fluorine (electron-withdrawing)
5-(4-Fluorobenzylidene)-TZD H 4-Fluorophenylmethylene Simpler structure with no 3-position substituent
Compound 94 2-Amino-5-nitrophenyl 4-Methoxybenzylidene Nitro and amino groups enhance anti-tubercular activity
Compound 9 () Alkyl/aryl Naphthyl/Coumarinyl Bulky aromatic groups improve antidiabetic activity
(5E)-5-(2,4-difluorobenzylidene)-TZD H 2,4-Difluorophenylmethylene Additional fluorine atoms increase electronegativity
Antidiabetic Activity
  • Target Compound : The 4-ethoxyphenyl group may enhance PPARγ binding (a key target in diabetes) due to its electron-donating nature, while the 4-fluorophenylmethylene moiety could stabilize the active conformation.
  • Compound ad21/ad22 : These analogs demonstrated superior in vivo antidiabetic activity (compared to rosiglitazone) due to optimized benzylidene substituents.
  • Compound 9/10 : Naphthyl and coumarinyl groups at C5 improved activity in alloxan-induced diabetic models.
Antimicrobial and Anti-Tubercular Activity
  • Compound 94/95/96: 3-(2-Amino-5-nitrophenyl) and 4-methoxybenzylidene substituents showed potent anti-tubercular activity against Mycobacterium tuberculosis.
  • Target Compound : The fluorine atom may enhance membrane permeability, but specific antimicrobial data are lacking.
Antioxidant Activity
  • Compounds 5a–r : Substituted 5-arylmethylidene-TZDs exhibited DPPH radical scavenging activity, with electron-donating groups (e.g., methoxy) enhancing efficacy.

Physicochemical and Pharmacokinetic Insights

  • Molecular Weight and Polarity: The target compound’s molecular weight (~363.4 g/mol) is comparable to other TZDs (e.g., 345.8 g/mol for compound 21).
  • Docking Scores : While direct data are unavailable, derivatives like SMI-IV-4 (docking score: -5.1) highlight the importance of substituents in receptor binding. The target compound’s dual substituents may balance hydrophobicity and electronic effects for optimal PPARγ interaction.

Key Research Findings and Trends

  • Substituent Effects :
    • Electron-donating groups (e.g., ethoxy, methoxy) at the 3-position enhance receptor affinity.
    • Aromatic/heteroaromatic groups at the 5-position (e.g., fluorophenyl, naphthyl) improve metabolic stability.
  • Synthetic Routes: Knoevenagel condensation is widely used for 5-arylidene-TZD synthesis (e.g., ), suggesting the target compound could be synthesized similarly.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(4-Ethoxyphenyl)-5-[(4-fluorophenyl)methylene]-1,3-thiazolidine-2,4-dione?

  • Methodology : The compound can be synthesized via cyclocondensation of thiosemicarbazide derivatives with chloroacetic acid and substituted carbonyl compounds. For example, refluxing 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid, sodium acetate, and an appropriate oxo-compound (e.g., 4-fluorobenzaldehyde) in a DMF/acetic acid mixture (1:2 v/v) for 2–4 hours yields thiazolidine-dione derivatives. Post-reaction, the product is recrystallized from DMF-ethanol .
  • Key Considerations : Monitor reaction progress via TLC and optimize molar ratios (e.g., 1:1:2 for thiosemicarbazide:chloroacetic acid:oxo-compound). Adjust reflux time based on substituent electronic effects (electron-withdrawing groups may require longer reaction times) .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodology :

  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., Z/E configuration of the exocyclic double bond). Use datasets collected at 173–295 K with Mo/Kα radiation, refined to R-factors < 0.05 .
  • Spectroscopy :
  • IR : Confirm carbonyl (C=O) stretches at 1735–1740 cm⁻¹ and C=S at 690 cm⁻¹ .
  • NMR : Analyze ¹H/¹³C shifts for ethoxyphenyl (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and fluorophenyl (δ 7.0–7.5 ppm, with ¹JCF ~245 Hz) substituents .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reactivity data for thiazolidine-dione derivatives?

  • Case Example : Discrepancies in oxidation/reduction behavior (e.g., iodine vs. hydroxy substituents altering redox potentials) .
  • Resolution :

Computational Modeling : Use DFT (B3LYP/6-311+G(d,p)) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .

Controlled Reactivity Assays : Compare reaction outcomes under inert (N₂) vs. oxidative (O₂) atmospheres to isolate competing pathways .

Kinetic Profiling : Perform time-resolved UV-Vis or HPLC-MS to track intermediate formation (e.g., quinone derivatives from hydroxy group oxidation) .

Q. How can researchers design experiments to evaluate the biological relevance of this compound’s stereoelectronic properties?

  • Methodology :

  • QSAR Studies : Corrogate substituent effects (e.g., 4-ethoxy’s electron-donating nature vs. 4-fluoro’s electron-withdrawing effect) with bioactivity data (e.g., enzyme inhibition IC₅₀). Use CoMFA/CoMSIA models to map steric/electrostatic contributions .
  • Biophysical Assays :
  • Surface Plasmon Resonance (SPR) : Measure binding affinity to target proteins (e.g., PPAR-γ for antidiabetic activity).
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns trajectories to assess stability of the thiazolidine-dione ring in binding pockets .

Q. What analytical approaches validate environmental fate or metabolic transformation pathways for this compound?

  • Experimental Design :

  • Environmental Simulation : Use OECD 308/309 guidelines to study hydrolysis (pH 5–9), photolysis (λ = 290–800 nm), and biodegradation (activated sludge). Quantify metabolites via LC-HRMS .
  • Metabolic Profiling : Incubate with liver microsomes (human/rat) and identify phase I/II metabolites (e.g., hydroxylation at the ethylene bridge or glucuronidation of the thiazolidine-dione ring) using UPLC-QTOF .

Methodological Best Practices

Q. How to ensure reproducibility in synthesizing and testing thiazolidine-dione derivatives?

  • Quality Control :

  • Batch Consistency : Use standardized reagents (e.g., Aldrich, ≥99% purity) and calibrate equipment (e.g., Schlenk lines for moisture-sensitive steps) .
  • Interlab Validation : Share protocols via platforms like protocols.io and participate in ring trials for key assays (e.g., antioxidant activity via DPPH/ABTS) .

Q. What statistical frameworks are suitable for analyzing structure-activity relationships in this compound class?

  • Recommendations :

  • Multivariate Analysis : Apply PCA or PLS regression to reduce dimensionality in datasets (e.g., 20+ substituent descriptors).
  • Error Analysis : Report 95% confidence intervals for IC₅₀ values and use ANOVA to assess significance across biological replicates (n ≥ 3) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Ethoxyphenyl)-5-[(4-fluorophenyl)methylene]-1,3-thiazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
3-(4-Ethoxyphenyl)-5-[(4-fluorophenyl)methylene]-1,3-thiazolidine-2,4-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.